

Technical Support Center: [Ala9]-Autocamtide 2 (AIP)

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Compound of Interest

Compound Name: [Ala9]-Autocamtide 2

CAS No.: 167114-91-2

Cat. No.: B576275

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Advanced Troubleshooting & Specificity Guide

Reagent Status: Active Synonyms: AIP, Autocamtide-2 Related Inhibitory Peptide, KKALRRQEAVDAL Primary Target: CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) Mechanism: Pseudosubstrate Inhibition (Competitive with substrate, Non-competitive with ATP)

Core Specificity Profile: The "Silent" Off-Targets

As a Senior Application Scientist, the most common inquiry I receive isn't "Does it work?" but "What else is it hitting?" While **[Ala9]-Autocamtide 2 (AIP)** is significantly more specific than the KN-class small molecules (e.g., KN-62, KN-93), it is not immune to off-target interactions, particularly at high concentrations or when modified for cell permeability.

The Specificity Hierarchy

AIP mimics the substrate recognition sequence of CaMKII but replaces the phosphorylatable Threonine (Thr9) with Alanine. This locks the kinase in an unproductive complex.

Target Kinase	IC50 (Approx)	Risk Level	Notes
CaMKII (Primary)	40 nM	N/A	>100-fold selectivity over others.[1]
PKC	> 10 μ M	Moderate	Basic residues (Arg-Arg) can mimic PKC substrates at high concentrations.
PKA	> 10 μ M	Low	Minimal inhibition at standard working concentrations (1-5 μ M).
CaMKIV	> 10 μ M	Low	Unlike KN-93, AIP does not significantly inhibit CaMKIV at 1 μ M.
CaMKI	> 10 μ M	Low	High selectivity maintained.[2]

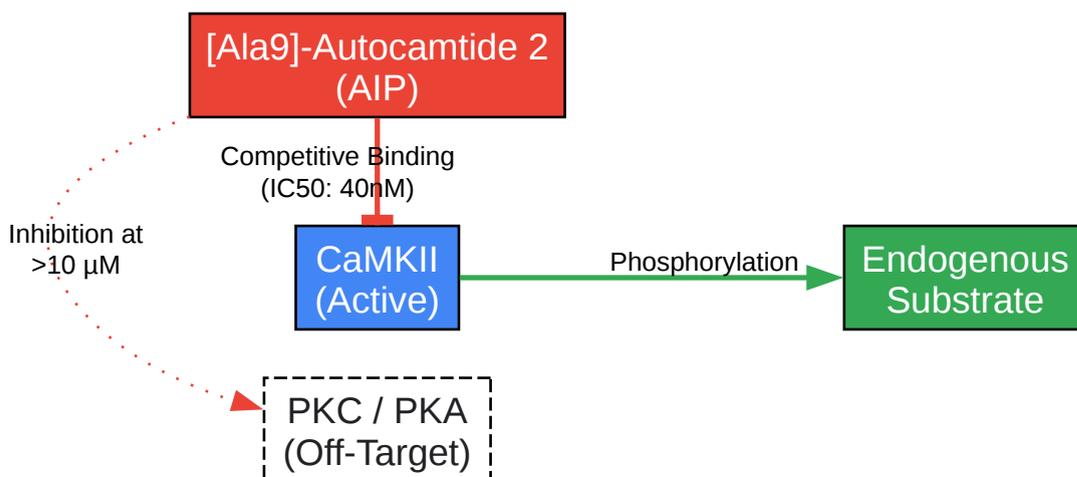
Critical "Hidden" Off-Targets (Myristoylated Form)

Most researchers use Myr-AIP (N-myristoylated) for live-cell studies. The addition of the myristoyl group and the cationic nature of the peptide (Lys/Arg rich) create a new class of off-targets:

- Mitochondrial Depolarization: Positively charged, lipophilic peptides can accumulate in the mitochondrial matrix, potentially dissipating the mitochondrial membrane potential () if used at >20 μ M.
- Membrane Disruption: At high concentrations (>50 μ M), amphipathic peptides can act like detergents, causing non-specific leakage of ions or cell death, which mimics "inhibition" of metabolic processes.

Visualizing the Mechanism & Specificity

The following diagram illustrates the competitive mechanism of AIP and where specificity breaks down at high concentrations.



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Figure 1: AIP acts as a pseudosubstrate, competitively blocking the substrate binding pocket. Specificity is lost at supramicromolar concentrations (>10 μM), where it may cross-react with PKC/PKA.

Troubleshooting Guide (FAQ Format)

Scenario A: "I see no inhibition of CaMKII in my live-cell assay."

Q: Which version of the peptide are you using?

- Diagnosis: The standard **[Ala9]-Autocamtide 2** (Sequence: KKALRRQEAVDAL) is not cell-permeable. It is highly charged and will not cross the plasma membrane.
- Solution: You must use the Myristoylated version (Myr-AIP) or a TAT-conjugated version for intracellular delivery. If you are using standard AIP in a patch-clamp pipette, it will work (direct access). If you are adding it to the media of intact cells, it will fail.

Q: What is your pre-incubation time?

- Diagnosis: Myr-AIP relies on lipid-mediated translocation, which is slower than small molecule diffusion.
- Solution: Pre-incubate cells for 30–60 minutes before stimulating the pathway.

Scenario B: "My cells are dying, or I see broad inhibition of everything."

Q: What concentration are you using?

- Diagnosis: Users often assume "more is better" and use 50–100 μM . At this level, Myr-AIP acts as a cationic detergent and mitochondrial toxin.
- Solution: Titrate down. The effective range for Myr-AIP in culture is typically 1–10 μM . Do not exceed 20 μM without rigorous toxicity controls.

Q: Did you use a Scrambled Control?

- Diagnosis: The observed effect might be due to the charge of the arginine-rich sequence, not CaMKII inhibition.
- Solution: You must run a parallel condition with Myr-Scrambled AIP (e.g., Myr-LKRAQGRVELALD). If the scrambled peptide causes the same effect, your issue is toxicity/charge, not kinase inhibition.

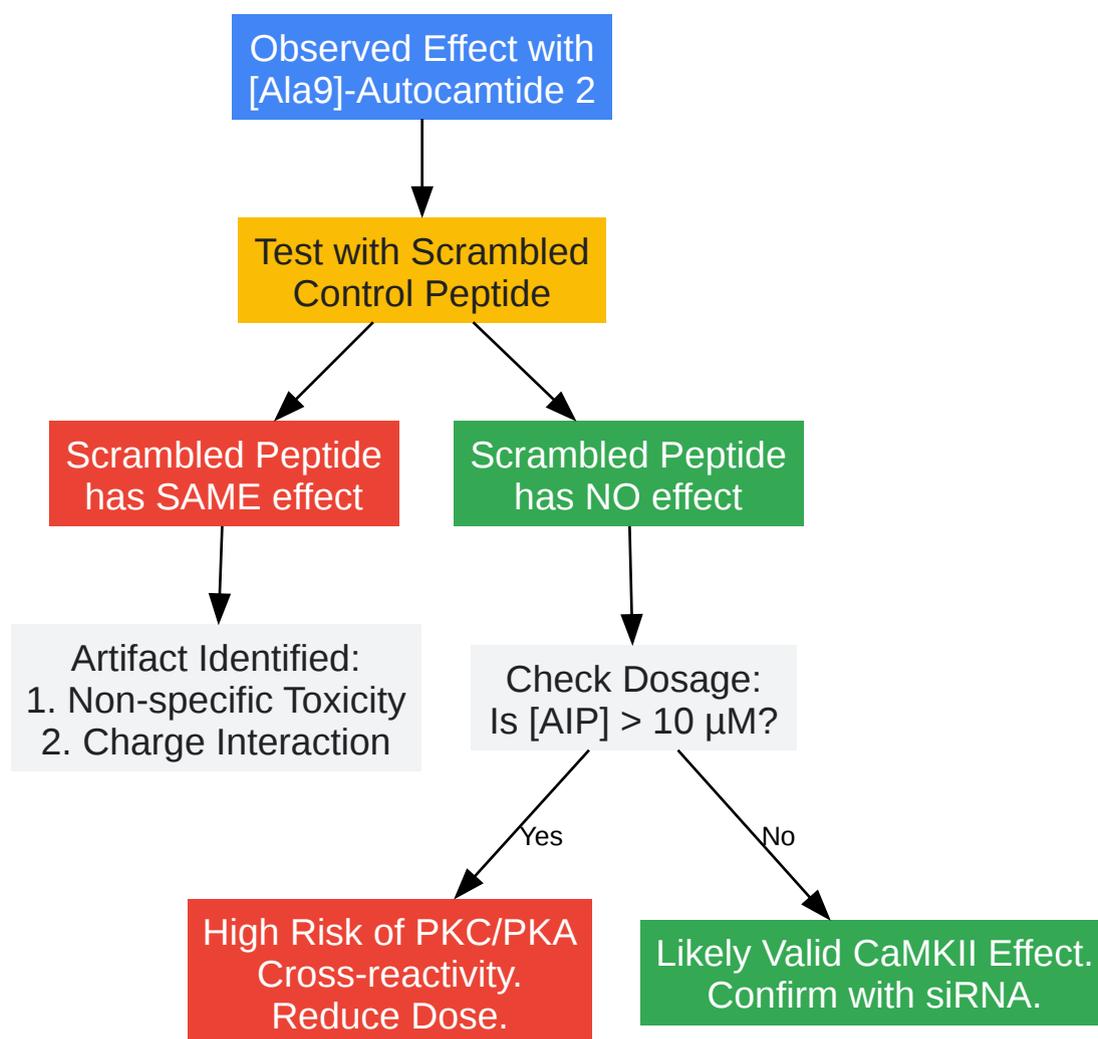
Scenario C: "Results contradict my KN-93 data."

Q: Are you studying CaMKIV?

- Diagnosis: KN-93 inhibits both CaMKII and CaMKIV. AIP is selective for CaMKII.^{[1][2][3][4][5]}
- Solution: If KN-93 works but AIP fails, your pathway might be driven by CaMKIV, not CaMKII. This is a feature, not a bug—it helps distinguish the isoforms.

Experimental Workflow: Validating Specificity

If you suspect off-target effects, execute this "Triangulation Protocol" to validate your data.



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Figure 2: Decision tree for validating AIP experimental results. Use this flow to rule out non-specific cationic toxicity.

Protocol: The "Gold Standard" Specificity Check

- Design: Three arms (Vehicle, Myr-AIP 5 μM, Myr-Scrambled 5 μM).
- Readout: Western Blot for phospho-CaMKII (Thr286) and a distinct downstream target (e.g., p-CREB).
- Validation:
 - Success: Myr-AIP reduces p-Substrate; Scrambled does not.

- Off-Target Warning: If Myr-AIP reduces phosphorylation of a PKA-specific site (e.g., PKA substrates that are not CaMKII targets), you are overdosing.

References

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